molecular formula C17H16FN3O5S B3136926 {4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone CAS No. 428504-82-9

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone

Cat. No.: B3136926
CAS No.: 428504-82-9
M. Wt: 393.4 g/mol
InChI Key: WWECPJIXGDWKMG-UHFFFAOYSA-N
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Description

“{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone” is a chemical compound . It is a complex organic molecule with potential applications in various fields.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C19H17FN2O4S. It has an average mass of 388.413 Da and a monoisotopic mass of 388.089294 Da .

Scientific Research Applications

  • Analytical Chemistry and Pharmaceutical Research : A study by El-Sherbiny et al. (2005) demonstrated the use of micellar liquid chromatography (MLC) for the separation and analysis of flunarizine hydrochloride and its degradation products, including compounds related to "{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone" (El-Sherbiny et al., 2005).

  • Enzyme Inhibition and Therapeutic Potential : Abbasi et al. (2019) synthesized a series of compounds structurally similar to "this compound" and evaluated them for α-glucosidase enzyme inhibition, showing potential as therapeutic agents (Abbasi et al., 2019).

  • Antibacterial and Enzyme Inhibitory Activities : A study by Hussain et al. (2017) involved the synthesis of derivatives with potential antibacterial properties and enzyme inhibitory activity, relevant to compounds like "this compound" (Hussain et al., 2017).

  • Corrosion Inhibition : Research by Singaravelu and Bhadusha (2022) explored the use of a compound similar to "this compound" for the prevention of corrosion on mild steel in an acidic medium, indicating its potential in industrial applications (Singaravelu & Bhadusha, 2022).

  • Proton Exchange Membranes in Fuel Cells : Kim et al. (2008) conducted research on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, involving sulfonated compounds like "this compound" for potential use in fuel cell applications (Kim et al., 2008).

  • Radiopharmaceutical Synthesis : Haka et al. (1989) explored the synthesis of radiotracers for imaging dopamine uptake systems, which could potentially involve similar compounds to "this compound" (Haka et al., 1989).

Safety and Hazards

The safety and hazards associated with “{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone” are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c18-14-3-7-16(8-4-14)27(25,26)20-11-9-19(10-12-20)17(22)13-1-5-15(6-2-13)21(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWECPJIXGDWKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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